The Discovery, Isolation, and Characterization of Lepidiline C from Maca (Lepidium meyenii)
The Discovery, Isolation, and Characterization of Lepidiline C from Maca (Lepidium meyenii)
A Technical Guide for Researchers and Drug Development Professionals
Introduction: Lepidiline C is an imidazole alkaloid identified from the roots of Lepidium meyenii (Maca), a plant native to the Peruvian Andes renowned for its traditional medicinal uses.[1] Along with its structural analogs, Lepidilines A, B, and D, Lepidiline C belongs to a unique class of putatively histidine-derived secondary metabolites.[2] While Lepidilines A and B were first isolated in 2003, the nonsymmetric imidazolium salt Lepidiline C was discovered more recently, with its structure being elucidated through spectroscopic analysis.[1][3] This document provides a comprehensive technical overview of the discovery, isolation, structural characterization, and synthesis of Lepidiline C, tailored for professionals in chemical and pharmaceutical research.
Discovery and Structural Elucidation
Lepidiline C, 1-benzyl-3-(3-methoxybenzyl)-4,5-dimethylimidazolium chloride, was isolated from Maca extracts following the initial discovery of Lepidilines A and B.[1] The structural determination of this nonsymmetric imidazolium alkaloid was accomplished through extensive spectroscopic analysis.[3] The definitive structure was later confirmed through total synthesis and X-ray crystallography of its hexafluorophosphate salt derivative.[1][3]
Spectroscopic Data
The structural identity of Lepidiline C is defined by its characteristic signals in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 1: NMR Spectroscopic Data for Lepidiline C in CDCl₃ [1][3]
| Nucleus | Chemical Shift (δ, ppm) | Description |
| ¹H NMR | 10.80 | (s, 1H), Imidazolium proton |
| 7.31–7.24 | (m, 5H), Benzyl ring protons | |
| 7.22–7.19 | (m, 1H), Methoxybenzyl ring proton | |
| 6.85–6.83 | (m, 1H), Methoxybenzyl ring proton | |
| 6.81–6.78 | (m, 2H), Methoxybenzyl ring protons | |
| 5.48 | (s, 2H), Benzyl CH₂ | |
| 5.44 | (s, 2H), Methoxybenzyl CH₂ | |
| 3.74 | (s, 3H), Methoxy OCH₃ | |
| 2.03 | (s, 3H), Methyl C4/C5 | |
| 2.02 | (s, 3H), Methyl C4/C5 | |
| ¹³C NMR | 160.2, 137.2, 134.8, 133.3, 130.3, 129.3 (2C), 128.8, 127.8 (2C), 127.2, 127.1, 119.8, 114.5, 113.2, 55.6, 51.0, 50.9, 8.8 (2C) | Various carbon signals of the structure |
Table 2: Physicochemical and Mass Spectrometry Data for Lepidiline C
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₃ClN₂O | [4][5] |
| Molecular Weight | 342.86 g/mol | [4][5] |
| CAS Number | 2750933-59-4 | [4][5] |
| Melting Point (Natural) | 225–228 °C | [1][3] |
| Melting Point (Synthetic) | 94–96 °C | [1][3] |
| MS Precursor Ion [M-Cl]⁺ | m/z 307.1805 | [6] |
| MS/MS Fragment Ions | m/z 185.1062 (loss of methoxybenzyl), m/z 121.0645 (methoxybenzyl ion) | [6] |
Isolation from Lepidium meyenii
The isolation of Lepidiline C from its natural source is a multi-step process involving extraction followed by advanced chromatographic purification. A successful methodology employs Centrifugal Partition Chromatography (CPC) for initial fractionation, followed by semi-preparative High-Performance Liquid Chromatography (HPLC) for final purification.[7]
Experimental Protocol: Isolation
-
Extraction: Dried and powdered Maca roots are subjected to extraction using an appropriate solvent system. Techniques such as Soxhlet or Accelerated Solvent Extraction (ASE) can be employed for efficient recovery of lepidilines.[7]
-
CPC Fractionation: The crude extract is dissolved in a biphasic solvent system and subjected to CPC. The fractions are collected and monitored by a suitable analytical technique like HPLC-UV.
-
Semi-Preparative HPLC Purification: Fractions enriched with Lepidiline C from the CPC step are pooled, concentrated, and purified using a semi-preparative HPLC system.[7] A typical method utilizes a C18 column with a gradient elution of acetonitrile and water containing 0.1% formic acid.[7] The eluent is monitored by a PDA detector, and the peak corresponding to Lepidiline C is collected.
-
Compound Verification: The purity and identity of the isolated compound are confirmed using HPLC-MS and NMR spectroscopy by comparing the data with established literature values.[7]
Chemical Synthesis
A convenient synthetic route to Lepidiline C has been developed, providing an alternative to extraction from natural sources and confirming its structure.[1][3] The synthesis involves the N-benzylation of a deoxygenated imidazole precursor.
Experimental Protocol: Synthesis
-
Precursor Synthesis: The synthesis begins with the preparation of a 2-unsubstituted imidazole N-oxide.[1][3]
-
Deoxygenation: The N-oxide is deoxygenated using a reducing agent like Raney-nickel to yield the corresponding imidazole.[1][3]
-
N-benzylation: The resulting 1-(benzyl)-4,5-dimethylimidazole (or its 1-(3-methoxybenzyl) isomer) is then alkylated with m-methoxybenzyl chloride (or benzyl chloride, respectively) under microwave conditions to afford Lepidiline C.[1][3] The reaction yields are reported to be in the range of 84-86%.[1][3]
-
Purification: The final product is purified by recrystallization from a solvent mixture such as i-Pr₂O/CH₂Cl₂.[1][3]
Biological Activity
Lepidiline C has been evaluated for its cytotoxic effects against various human cancer cell lines. This data is crucial for assessing its potential in drug development.
Table 3: In Vitro Cytotoxicity of Lepidiline C
| Cell Line | Cancer Type | IC₅₀ Value | Reference |
| HL-60 | Promyelocytic Leukemia | 27.7 µM | [4] |
| MCF-7 | Breast Adenocarcinoma | ~75 µM | [2] |
| SK-N-SH | Neuroblastoma | 52.07 µg/mL | [7] |
| SK-N-AS | Neuroblastoma | 44.95 µg/mL | [7] |
Notably, Lepidiline C demonstrated weaker activity against neuroblastoma cell lines compared to Lepidiline B, but was the only one of the four main lepidilines active against the MCF-7 breast cancer line in one study.[2][7]
Relationships and Future Directions
Lepidiline C is part of a family of related imidazole alkaloids found in Maca, with recent studies identifying even more analogues like Lepidilines E, F, and G.[7][8] The core imidazolium structure of lepidilines makes them precursors to N-heterocyclic carbenes (NHCs), which are versatile ligands for creating organometallic complexes with potential therapeutic applications, for instance, with gold(I), silver(I), and copper(I).[2]
The continued investigation into the isolation, synthesis, and biological activity of Lepidiline C and its derivatives is a promising area of natural product chemistry. The development of more efficient isolation techniques and the exploration of its potential as an NHC ligand for metal-based drug development are key areas for future research.
References
- 1. Synthesis and Cytotoxic Activity of Lepidilines A–D: Comparison with Some 4,5-Diphenyl Analogues and Related Imidazole-2-thiones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Systematic Investigation of Lepidiline A and Its Gold(I), Silver(I), and Copper(I) Complexes Using In Vitro Cancer Models and Multipotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. glpbio.com [glpbio.com]
- 5. Lepidiline C | C20H23ClN2O | CID 141228268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Lepidium meyenii (Maca) Roots: UPLC-HRMS, Molecular Docking, and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Alkaloids from Lepidium meyenii (Maca), structural revision of macaridine and UPLC-MS/MS feature-based molecular networking - PubMed [pubmed.ncbi.nlm.nih.gov]
